molecular formula C23H25NO2S B8492907 4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine CAS No. 62473-77-2

4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine

Cat. No. B8492907
CAS RN: 62473-77-2
M. Wt: 379.5 g/mol
InChI Key: CZCMEODMOSLQQY-UHFFFAOYSA-N
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Description

4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine is a useful research compound. Its molecular formula is C23H25NO2S and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62473-77-2

Product Name

4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine

Molecular Formula

C23H25NO2S

Molecular Weight

379.5 g/mol

IUPAC Name

4-benzyl-2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine

InChI

InChI=1S/C23H25NO2S/c1-2-7-19(8-3-1)16-24-12-13-25-21(17-24)18-26-23-11-5-4-9-20(23)15-22-10-6-14-27-22/h1-11,14,21H,12-13,15-18H2

InChI Key

CZCMEODMOSLQQY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)COC3=CC=CC=C3CC4=CC=CS4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 23 g of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]-morpholin-5-one in 200 ml of benzene was added dropwise to a suspension of 7 g of lithium aluminum hydride in 200 ml of ether with stirring and cooling. The resulting mixture was heated under reflux with stirring for 5 hours. To the mixture was added 10 ml of ethyl acetate, and the whole mixture was stirred for 30 minutes. To the mixture were added water under cooling and then 300 ml of a saturated aqueous Rochelle salt solution, and the resulting mixture was stirred for 30 minutes. The organic layer was collected and dried over anhydrous magnesium sulfate. The solvent was distilled off to give 20 g of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine as an oil. The oil was dissolved in ether, and a mixture of 4.8 g of oxalic acid in ether and ethanol was added to the solution to give 23 g of the corresponding oxalate salt as colorless crystals, melting at 179°-181.5° C. The thus-obtained oxalate was converted into the free base, which was used as the starting compound of Example 1.
Name
4-benzyl-2-[2-(2-thenyl)phenoxymethyl]-morpholin-5-one
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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